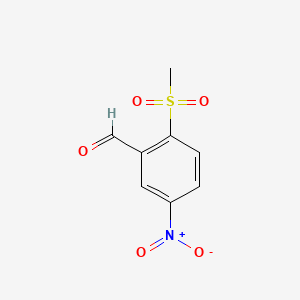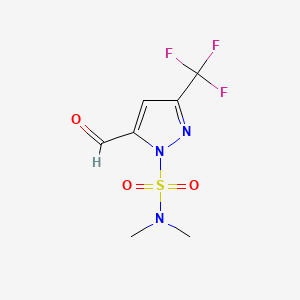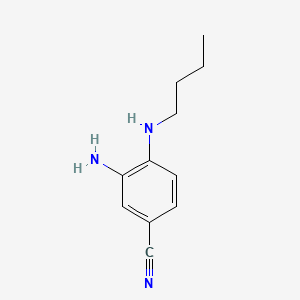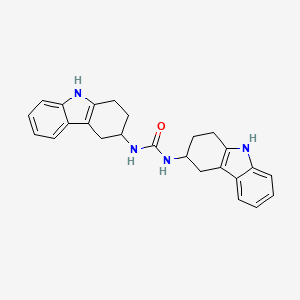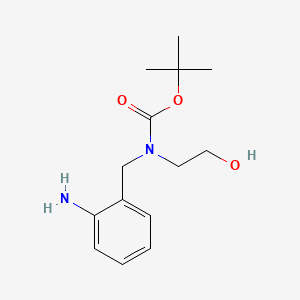
(R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid” is a biochemical compound used for proteomics research . It has a molecular weight of 315.37 and a molecular formula of C18H21NO4 .
Synthesis Analysis
The synthesis of “(R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid” or similar compounds has been reported in various studies . For instance, a series of naphthalen-1-yl-acetic acid benzylidene/ (1-phenyl-ethylidene)-hydrazides was synthesized and tested for antiviral, antibacterial, and antifungal activities . Another study reported the synthesis of intermediate and target compounds according to reactions outlined in their scheme .
Aplicaciones Científicas De Investigación
Overview of Naphthalene Derivatives in Medicinal Chemistry
Naphthalene derivatives, such as (R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid, have shown extensive potential in medicinal applications due to their ability to interact with various biological targets. Research has highlighted their use as anticancer agents, with some naphthalimide compounds entering clinical trials. These derivatives also show promise in antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant applications. Their unique structure enables them to serve as artificial ion receptors, diagnostic agents, and imaging agents, highlighting their broad therapeutic and investigative utility in biomedicine (Gong et al., 2016).
Photocatalytic Applications in Environmental and Health Sectors
(R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid derivatives have been investigated for their photocatalytic properties, particularly in environmental and health applications. The modification and enhancement of photocatalytic performance for these compounds have been a focus, aiming to improve their utility in degrading pollutants, in healthcare applications, as sensors, and in non-linear optical applications. Such advancements promise significant improvements in environmental remediation and healthcare technology, showcasing the versatility and importance of these naphthalene derivatives in scientific research (Ni et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been found to target certain proteins or enzymes in the body .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in the biological system .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways .
Pharmacokinetics
Similar compounds have shown certain pharmacokinetic properties .
Result of Action
Similar compounds have shown certain effects at the molecular and cellular level .
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-1-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-11-15(16(20)21)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFFDJYYWUYODE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B581759.png)
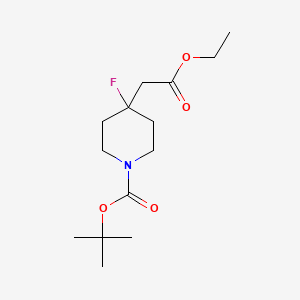
![(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B581763.png)
![7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B581765.png)
![(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B581766.png)


